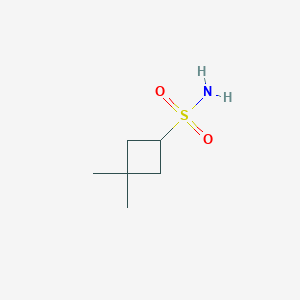

3,3-Dimethylcyclobutane-1-sulfonamide

Description

Contextual Significance within Cyclobutane (B1203170) Chemistry

The cyclobutane ring, a four-membered carbocycle, is a fascinating and increasingly utilized motif in organic chemistry. thecontentauthority.comnih.gov Historically, cyclobutane and its derivatives were considered mere chemical curiosities due to their inherent ring strain. nih.gov However, this strain is now recognized as a source of unique chemical reactivity and three-dimensional structure that can be leveraged in various applications, particularly in drug discovery. nih.govfiveable.me

The incorporation of a cyclobutane ring into a molecule imparts a rigid, three-dimensional scaffold that can be used to explore chemical space in ways that more traditional, flexible linkers cannot. nih.gov This rigidity can be advantageous in the design of ligands for biological targets, as it can pre-organize functional groups in a specific orientation for optimal binding. The puckered conformation of the cyclobutane ring also allows for the presentation of substituents in distinct spatial arrangements, which can be crucial for achieving selectivity for a particular receptor or enzyme. nih.gov

The presence of gem-dimethyl groups at the 3-position of the cyclobutane ring, as in 3,3-Dimethylcyclobutane-1-sulfonamide, is expected to have a notable impact on the molecule's properties. The Thorpe-Ingold effect suggests that such substitution can decrease the strain energy of the cyclobutane ring. nih.gov Furthermore, these methyl groups can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

| Property | Significance in Cyclobutane Chemistry |

|---|---|

| Ring Strain | Drives unique chemical reactions and provides a rigid scaffold. fiveable.me |

| Three-Dimensionality | Allows for precise spatial arrangement of functional groups. nih.gov |

| Puckered Conformation | Presents substituents in distinct axial and equatorial-like positions. nih.gov |

| Gem-Dimethyl Substitution | Can reduce ring strain and increase lipophilicity. nih.gov |

Foundational Principles of Sulfonamide Scaffolds in Organic Synthesis and Ligand Design

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, having been a key component in a vast array of therapeutic agents since the discovery of the sulfa drugs in the 1930s. citedrive.comnih.gov This scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. researchgate.net The versatility of the sulfonamide group stems from its unique electronic and steric properties. It can act as a hydrogen bond donor and acceptor, and the sulfur atom can participate in various non-covalent interactions. acs.org

In organic synthesis, the preparation of sulfonamides is typically straightforward, most commonly involving the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netfrontiersrj.com This robust and high-yielding reaction allows for the facile introduction of the sulfonamide moiety into a wide variety of molecular architectures. researchgate.net More recent synthetic methods have expanded the toolkit for sulfonamide synthesis, including transition metal-catalyzed cross-coupling reactions. ekb.eg

From the perspective of ligand design, the sulfonamide group is highly valued for its ability to mimic the transition state of certain enzymatic reactions and to serve as a bioisostere for other functional groups, such as carboxylic acids. mdpi.com Its tetrahedral geometry and ability to engage in specific hydrogen bonding patterns make it an effective pharmacophore for targeting enzymes like carbonic anhydrases and proteases. nih.gov The modular nature of sulfonamide synthesis allows for the creation of large libraries of compounds for high-throughput screening, facilitating the drug discovery process. researchgate.netnih.gov

| Feature | Role in Organic Synthesis and Ligand Design |

|---|---|

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, crucial for molecular recognition. acs.org |

| Synthetic Accessibility | Readily synthesized from sulfonyl chlorides and amines. researchgate.netfrontiersrj.com |

| Bioisosterism | Can replace other functional groups like carboxylic acids to improve pharmacokinetic properties. mdpi.com |

| Pharmacophore | Key binding motif for a variety of enzymes, including carbonic anhydrases and proteases. nih.gov |

Historical Development of Research on this compound and Related Architectures

The first synthesis of cyclobutane was reported in the early 20th century. nih.gov For many decades, the synthesis of substituted cyclobutanes was a challenging endeavor. However, the development of new synthetic methodologies, such as [2+2] cycloadditions, has made these structures more accessible. organic-chemistry.org The interest in cyclobutane-containing molecules in medicinal chemistry is a more recent development, driven by the need for novel three-dimensional scaffolds in drug discovery. nih.gov

The history of sulfonamides in medicine began with the discovery of Prontosil in the 1930s, which ushered in the era of antibacterial chemotherapy. nih.gov The subsequent decades saw the development of a vast number of sulfonamide-containing drugs with a wide range of therapeutic applications, including diuretics, antivirals, and anticancer agents. citedrive.comnih.govresearchgate.net

The convergence of these two fields of research—the synthesis of complex cyclobutane derivatives and the continued exploration of the therapeutic potential of sulfonamides—provides the context for the emergence of hybrid structures like this compound. The design of such molecules is a logical step in the ongoing effort to create novel chemical entities with unique structural and biological properties. Researchers in fragment-based drug discovery are increasingly interested in combining underrepresented 3D scaffolds like cyclobutane with well-established pharmacophores like the sulfonamide group to generate novel screening libraries. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

3,3-dimethylcyclobutane-1-sulfonamide |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)3-5(4-6)10(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |

InChI Key |

QXAMLBMVXCYJLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)S(=O)(=O)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethylcyclobutane 1 Sulfonamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Cyclobutane-Sulfonamide Construction

Retrosynthetic analysis is a problem-solving technique in organic synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. ias.ac.in For 3,3-dimethylcyclobutane-1-sulfonamide, the primary strategic disconnections involve the C-S bond of the sulfonamide and the C-C bonds of the cyclobutane (B1203170) ring.

The most logical initial disconnection is at the sulfonamide C-S bond. This simplifies the target molecule into two key synthons: a 3,3-dimethylcyclobutyl cation (or an equivalent electrophilic species) and a sulfonamide anion (or its synthetic equivalent). This approach allows for the separate synthesis and subsequent coupling of the cyclobutane ring and the sulfonamide moiety.

A further retrosynthetic disconnection of the 3,3-dimethylcyclobutane core reveals simpler acyclic precursors. The gem-dimethyl group suggests a precursor that can undergo a cyclization reaction to form the four-membered ring. Strategic bond cleavage can lead to precursors suitable for [2+2] cycloadditions or intramolecular cyclizations.

Multistep Reaction Pathways and Optimization Studies

Cyclobutane Ring Formation Strategies (e.g., [2+2] Cycloadditions, Photochemical Routes, Pyrrolidine (B122466) Contraction)

The formation of the sterically hindered 3,3-dimethylcyclobutane ring is a critical step in the synthesis. Several strategies have been developed to construct this key intermediate.

[2+2] Cycloadditions: This method involves the reaction of two alkene molecules to form a cyclobutane ring. For the synthesis of a 3,3-dimethylcyclobutane precursor, isobutylene (B52900) or a related ketene (B1206846) acetal (B89532) can be reacted with another alkene under thermal or photochemical conditions. The regioselectivity and stereoselectivity of these reactions are crucial and often require careful selection of substrates and reaction conditions.

Photochemical Routes: Photochemical [2+2] cycloadditions are particularly useful for the synthesis of cyclobutanes. The reaction is often initiated by the photoexcitation of a ketone, which then reacts with an alkene to form an oxetane (B1205548), a four-membered ring containing an oxygen atom. Subsequent transformations can convert the oxetane into the desired cyclobutane.

Pyrrolidine Contraction: A more recent and highly stereoselective method involves the contraction of readily accessible pyrrolidines. acs.org This method utilizes iodonitrene chemistry to convert a substituted pyrrolidine into a highly functionalized cyclobutane. acs.org The reaction proceeds through a proposed 1,4-biradical intermediate, which undergoes intramolecular cyclization to form the C-C bond of the cyclobutane ring. acs.org This approach offers a high degree of stereocontrol, which is essential for the synthesis of chiral analogues. acs.org

| Strategy | Description | Advantages | Disadvantages |

| [2+2] Cycloadditions | Reaction of two alkene molecules to form a cyclobutane ring. | Direct formation of the four-membered ring. | Can lead to mixtures of regioisomers and stereoisomers. |

| Photochemical Routes | Photoinduced cycloaddition reactions, often involving a ketone and an alkene. | Can provide access to unique cyclobutane structures. | May require specialized equipment and can have low quantum yields. |

| Pyrrolidine Contraction | Ring contraction of a pyrrolidine derivative to a cyclobutane. acs.org | High stereoselectivity. acs.org | Requires the pre-synthesis of the pyrrolidine starting material. acs.org |

Introduction and Functionalization of the Sulfonamide Moiety via Precursor Chemistry

Once the 3,3-dimethylcyclobutane core is synthesized, the next step is the introduction of the sulfonamide group. This is typically achieved through a multi-step sequence involving a sulfonyl chloride precursor.

The 3,3-dimethylcyclobutane intermediate, often a carboxylic acid or an alcohol, is first converted into a sulfonyl chloride. This can be accomplished by reacting a corresponding thiol with chlorine in the presence of water or by other established methods. The resulting 3,3-dimethylcyclobutane-1-sulfonyl chloride is a key intermediate that can be readily reacted with ammonia (B1221849) or a primary or secondary amine to form the desired sulfonamide. The choice of the amine allows for the synthesis of a wide variety of N-substituted analogues.

Stereoselective and Enantioselective Synthesis Approaches for Cyclobutane Scaffolds

The development of stereoselective and enantioselective methods for the synthesis of substituted cyclobutanes is of great interest due to the importance of chirality in drug action. researchgate.net For this compound analogues that contain additional stereocenters, controlling the stereochemistry during the cyclobutane ring formation is crucial.

Enantioselective approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. researchgate.net For instance, in [2+2] cycloadditions, the use of chiral Lewis acids can induce asymmetry and lead to the formation of a single enantiomer of the cyclobutane product. Similarly, the pyrrolidine contraction method can be adapted to produce enantiomerically enriched cyclobutanes by starting with a chiral pyrrolidine. acs.org

Application of Modern Catalytic Systems in Synthesis

Modern catalytic systems play a vital role in improving the efficiency and selectivity of the synthesis of this compound and its analogues.

Transition Metal-Catalyzed Transformations for Sulfonamide Formation

While the reaction of a sulfonyl chloride with an amine is a robust method for sulfonamide formation, transition metal-catalyzed reactions offer alternative and often milder approaches. For example, palladium- or copper-catalyzed cross-coupling reactions can be used to form the C-S bond of the sulfonamide. These methods can tolerate a wider range of functional groups and may offer improved yields in certain cases. Research in this area continues to provide new and more efficient ways to construct the sulfonamide linkage.

Organocatalytic and Biocatalytic Methods in Cyclobutane and Sulfonamide Synthesis

The development of synthetic routes for complex molecules like this compound is increasingly benefiting from the adoption of organocatalytic and biocatalytic methods. These approaches are prized for their potential to offer high levels of stereoselectivity, operate under mild reaction conditions, and reduce reliance on traditional metal-based catalysts. nih.govnih.gov

Organocatalysis in Cyclobutane Ring Construction

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of cyclobutane derivatives. researchgate.net While a specific organocatalytic route to this compound is not extensively documented, the principles of organocatalysis can be applied to the synthesis of the core cyclobutane structure. A prominent method for forming cyclobutane rings is the [2+2] cycloaddition reaction. nih.gov Organocatalysts, particularly chiral amines and thioureas, have been shown to effectively catalyze these transformations with high enantioselectivity. rsc.orgresearchgate.net

For instance, a hypothetical organocatalytic approach to a precursor of the 3,3-dimethylcyclobutane moiety could involve the [2+2] cycloaddition of an appropriately substituted ketene with an alkene, catalyzed by a chiral organocatalyst. The catalyst would facilitate the formation of the cyclobutane ring with a high degree of stereocontrol. The 3,3-dimethyl substitution pattern would require a bespoke substrate, such as a dimethylketene (B1620107) or a related derivative.

A plausible organocatalytic strategy could be the intramolecular cyclization of a suitably functionalized linear precursor. This approach can be facilitated by bifunctional organocatalysts, such as those incorporating both a hydrogen-bond donor (like a thiourea (B124793) or squaramide) and a basic site (like a tertiary amine). nih.gov These catalysts can activate the substrate and control the stereochemical outcome of the ring-closing reaction.

| Catalyst Type | Substrate Example | Product Type | Potential Advantage |

| Chiral Amine | Dimethylketene & Alkene | Substituted Cyclobutanone | High enantioselectivity |

| Bifunctional Thiourea | Functionalized Butenal | Dimethylcyclobutane Carbaldehyde | Control over multiple stereocenters |

| Proline Derivative | α,β-Unsaturated Aldehyde & Alkene | Functionalized Cyclobutane | Readily available catalyst |

Biocatalysis in Sulfonamide Synthesis

Biocatalysis leverages enzymes to perform chemical transformations with high specificity and efficiency. While the direct biocatalytic synthesis of this compound is not described, enzymes have been utilized in the formation of sulfonamide bonds. nih.gov For example, hydrolases, such as lipases and proteases, can catalyze the aminolysis of sulfonyl esters or related activated sulfonyl derivatives with an amine. This approach could be applied to the final step of the synthesis, coupling a 3,3-dimethylcyclobutane sulfonyl derivative with ammonia or a protected amine source.

The key advantages of using biocatalysts include their ability to operate in aqueous media under mild pH and temperature conditions, and their exquisite chemo-, regio-, and stereoselectivity. This can be particularly beneficial when dealing with complex molecules that may have multiple reactive sites.

Another potential biocatalytic route involves the use of oxidoreductases. For instance, an enzymatic system could be engineered to oxidize a corresponding 3,3-dimethylcyclobutane thioether or sulfinic acid to the desired sulfonamide. The biosynthesis of natural sulfonamide-containing compounds in microorganisms demonstrates that nature has evolved enzymatic pathways to construct the S-N bond. nih.gov

| Enzyme Class | Reaction Type | Substrate Example | Potential Advantage |

| Hydrolase (e.g., Lipase) | Aminolysis | 3,3-Dimethylcyclobutane Sulfonyl Chloride & Ammonia | Mild reaction conditions, high chemoselectivity |

| Oxidoreductase | Oxidation | 3,3-Dimethylcyclobutane Sulfinic Acid & Amine Source | Potential for direct C-S-N bond formation |

| Sulfotransferase | Sulfamoylation | 3,3-Dimethylcyclobutanol & a Sulfamoyl Donor | Mimics natural biosynthetic pathways nih.gov |

Sustainable and Efficient Synthetic Protocols (e.g., Electrochemistry, Flow Chemistry, Deep Eutectic Solvents)

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient protocols that minimize waste, energy consumption, and the use of hazardous reagents. Electrochemistry, flow chemistry, and the use of alternative solvents like deep eutectic solvents (DES) are at the forefront of this movement.

Electrochemistry in Synthesis

Electrochemical methods can offer a green alternative to traditional redox reactions by replacing chemical oxidants or reductants with electricity. researchgate.net In the context of synthesizing this compound, electrochemistry could be applied in several ways. For instance, the formation of the sulfonamide bond could potentially be achieved through an electrochemical oxidative coupling of a 3,3-dimethylcyclobutane sulfinate with an amine. This would avoid the use of stoichiometric oxidizing agents, with the primary byproduct being hydrogen gas.

Furthermore, electrochemical methods can be used to generate reactive intermediates in a controlled manner. This could be advantageous in the construction of the strained cyclobutane ring, potentially enabling novel cyclization strategies that are difficult to achieve with conventional methods.

Flow Chemistry

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. For the synthesis of this compound, a multi-step flow process could be envisaged.

Each step of the synthesis, from the formation of the cyclobutane ring to the introduction of the sulfonamide group, could be performed in a dedicated reactor module. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time at each stage, leading to improved yields and purity. The use of immobilized reagents or catalysts in packed-bed reactors within the flow system could also simplify purification processes, as the excess reagents and byproducts can be easily separated.

| Technology | Application to Synthesis | Key Advantages |

| Electrochemistry | Oxidative C-S or S-N bond formation | Avoids chemical oxidants, mild conditions, high atom economy researchgate.net |

| Flow Chemistry | Multi-step, continuous synthesis | Enhanced safety, scalability, precise process control, ease of automation |

| Deep Eutectic Solvents | Reaction medium for cyclization or sulfonamidation | Biodegradable, low toxicity, potential for enhanced reactivity and selectivity |

Deep Eutectic Solvents (DES)

Deep eutectic solvents are a class of alternative solvents that are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. They are often biodegradable, non-toxic, and have low vapor pressure, making them an attractive alternative to volatile organic compounds (VOCs).

In the synthesis of this compound, a DES could be employed as the reaction medium. The unique solvent properties of DES can sometimes lead to enhanced reaction rates and selectivities compared to conventional solvents. For example, the polarity and hydrogen-bonding capabilities of a DES could favorably influence the transition state of the key bond-forming reactions, such as the cyclobutane ring formation or the sulfonamidation step. Furthermore, the product could potentially be separated from the DES by extraction with a less polar solvent, allowing for the recycling of the DES.

Mechanistic Investigations of Reactions Involving 3,3 Dimethylcyclobutane 1 Sulfonamide

Detailed Reaction Mechanisms of Derivatization and Transformation Reactions

The derivatization of 3,3-dimethylcyclobutane-1-sulfonamide typically involves reactions at the sulfonamide nitrogen. These reactions, such as N-alkylation, N-arylation, and acylation, generally proceed through nucleophilic substitution pathways. The nitrogen atom of the sulfonamide is rendered nucleophilic by deprotonation with a suitable base, forming a sulfonamidate anion. This anion then attacks an electrophilic carbon, such as that in an alkyl halide or an acyl chloride.

The mechanism is influenced by the steric hindrance imposed by the adjacent 3,3-dimethylcyclobutane ring. This steric bulk can affect the approach of the electrophile and may necessitate the use of stronger bases or more reactive electrophiles to achieve reasonable reaction rates.

Transformations involving the cyclobutane (B1203170) ring itself are less common under standard conditions due to the relative stability of the C-C bonds. However, under conditions that favor radical or transition-metal-catalyzed processes, ring-opening or rearrangement reactions can occur. For instance, reactions that proceed via β-alkyl migration at a metal center can be driven by the relief of ring strain. chemrxiv.org In such a hypothetical scenario involving a derivative of this compound, an initial coordination of a metal to a functional group on the molecule could be followed by intramolecular C-C bond activation of the strained cyclobutane ring. chemrxiv.org

Role of the Cyclobutane Ring Strain and Conformation in Reactivity

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. nih.govmasterorganicchemistry.com This inherent strain energy makes the ring more susceptible to ring-opening reactions compared to larger, less strained cycloalkanes like cyclopentane (B165970) or cyclohexane. nih.gov The strain energy of an unsubstituted cyclobutane is approximately 26.3 kcal/mol. nih.gov However, substitution, such as with the gem-dimethyl group in this compound, can slightly alter this value due to the Thorpe-Ingold effect. nih.gov

| Cycloalkane | Strain Energy (kcal/mol) |

| Cyclopropane (B1198618) | 28.1 |

| Cyclobutane | 26.3 |

| Cyclopentane | 7.1 |

This interactive table provides a comparison of the strain energies of common cycloalkanes. nih.gov

The conformation of the cyclobutane ring is not planar but exists in a puckered or folded conformation to relieve some of the torsional strain. This puckering creates two distinct substituent positions: axial and equatorial. For a monosubstituted cyclobutane like the sulfonamide group, there will be an equilibrium between conformers where the substituent is in the axial or equatorial position. The bulky 3,3-dimethyl substitution will significantly influence the preferred conformation of the ring and the orientation of the sulfonamide group, which in turn affects its reactivity and interaction with other molecules. For instance, the puckered conformation can position the sulfonamide's N-H group in a way that facilitates specific hydrogen bonding interactions, a property that has been noted in cyclobutane-containing drug candidates.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control Mechanisms

Reactions involving this compound can lead to various stereochemical outcomes, particularly if new stereocenters are formed during the reaction. The rigid and puckered nature of the cyclobutane ring can provide a scaffold for diastereoselective control. For instance, in reactions where a new chiral center is introduced at the sulfonamide nitrogen or at the alpha-carbon to the sulfonamide, the existing stereochemistry of the cyclobutane ring can direct the approach of reagents.

The predictable conformation of the cyclobutane ring can be exploited to achieve high levels of diastereoselectivity. The steric bulk of the gem-dimethyl groups can effectively block one face of the molecule, leading to a preferred direction of attack for incoming reagents. In hypothetical enantioselective reactions, chiral catalysts could differentiate between the two enantiotopic faces of a prochiral derivative of this compound. The catalyst's chiral environment would interact differently with the two faces, leading to the preferential formation of one enantiomer over the other.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics of reactions involving this compound are influenced by both the electronic nature of the sulfonamide group and the steric and strain properties of the cyclobutane ring. The steric hindrance from the gem-dimethyl groups can increase the activation energy for reactions at the sulfonamide, thereby slowing the reaction rate.

| Parameter | Influence of 3,3-Dimethylcyclobutane Ring |

| Kinetics | Steric hindrance from gem-dimethyl groups can decrease reaction rates by increasing the activation energy. |

| Thermodynamics | Relief of ring strain (approx. 26.3 kcal/mol) provides a strong driving force for ring-opening reactions. |

This interactive table summarizes the kinetic and thermodynamic considerations for reactions involving the 3,3-dimethylcyclobutane moiety.

In derivatization reactions that leave the cyclobutane ring intact, the thermodynamic profile is primarily governed by the bond energies of the newly formed and broken bonds at the sulfonamide group. The conformational rigidity of the cyclobutane ring can, however, have an impact on the entropy of activation. A more rigid transition state may be entropically disfavored compared to reactions involving more flexible acyclic analogues.

Derivatization and Functionalization Strategies of the 3,3 Dimethylcyclobutane 1 Sulfonamide Scaffold

Transformations at the Sulfonamide Nitrogen and Sulfur Atoms

Alkylation and Acylation Reactionsresearchgate.net

The nitrogen atom of the 3,3-dimethylcyclobutane-1-sulfonamide is the primary site for alkylation and acylation. These reactions are fundamental for introducing a vast array of substituents, thereby modulating the compound's physicochemical properties. The general approach involves the deprotonation of the sulfonamide nitrogen with a suitable base, followed by nucleophilic attack on an electrophilic alkyl or acyl source. ijarsct.co.inmdpi.com

The choice of base is critical and ranges from milder carbonate bases to stronger hydrides, depending on the reactivity of the electrophile. This classical synthetic route provides a straightforward, single-step method for coupling the sulfonamide with various organic moieties. ijarsct.co.innih.gov

Table 1: Representative Alkylation and Acylation Reactions

| Electrophile | Reagent/Conditions | Product Structure |

|---|---|---|

| Methyl iodide | K₂CO₃, Acetone | N-methyl-3,3-dimethylcyclobutane-1-sulfonamide |

| Benzyl bromide | NaH, THF | N-benzyl-3,3-dimethylcyclobutane-1-sulfonamide |

| Acetyl chloride | Triethylamine, DCM | N-acetyl-3,3-dimethylcyclobutane-1-sulfonamide |

Formation of N-Substituted and S-Functionalized Sulfonamides

Building upon simple alkylation and acylation, a diverse library of N-substituted derivatives can be synthesized. The reaction of the sulfonamide with various sulfonyl chlorides, for instance, can yield N-sulfonylated products. nih.gov This approach is a common strategy in the synthesis of complex sulfonamide-containing molecules. ptfarm.plresearchgate.net

Direct functionalization of the sulfur atom in a pre-formed sulfonamide is less common. However, the construction of S-functionalized analogues can be achieved by starting with different sulfur-based precursors. Aryl sulfinates, for example, serve as versatile intermediates that can be converted into a variety of sulfonyl-containing compounds, including modified sulfonamides. nih.gov The use of sulfinate salts, often generated from sources like Rongalite (sodium hydroxymethanesulfinate), provides a pathway to access sulfonyl groups that can then be elaborated into functionalized sulfonamides. researchgate.netnih.gov

Modifications and Functionalization of the Cyclobutane (B1203170) Ring Systemptfarm.pl

The cyclobutane ring presents a unique challenge and opportunity for functionalization due to its strained nature and the higher s-character of its C-H bonds compared to unstrained systems. nih.gov

Substituent Introduction via C-H Activation or Halogenation

Modern synthetic methods offer powerful tools for the direct functionalization of otherwise inert C-H bonds. Catalyst-controlled C-H functionalization is particularly promising for modifying the cyclobutane scaffold. nih.gov Rhodium(II)-catalyzed reactions, for example, can achieve regio- and stereoselective C-H insertion of carbene intermediates into cyclobutane rings. nih.gov By selecting the appropriate rhodium catalyst, it is possible to direct functionalization to specific positions on the ring, such as the C2 or C3 positions relative to the sulfonamide group.

Table 2: Potential C-H Functionalization Strategies

| Reaction Type | Catalyst/Reagents | Potential Product |

|---|---|---|

| C-H Insertion | Rh₂(OAc)₄, Ethyl diazoacetate | Ethyl 2-(3,3-dimethylcyclobutane-1-sulfonyl)acetate |

| C-H Arylation | Pd(OAc)₂, Aryl halide | 2-Aryl-3,3-dimethylcyclobutane-1-sulfonamide |

Directed C-H halogenation is another viable strategy, where the sulfonamide group could potentially act as an internal directing group to guide a halogenating agent to a specific C-H bond. rsc.orgrecercat.cat The resulting halogenated cyclobutane can then serve as a versatile intermediate for further cross-coupling reactions.

Ring Expansion/Contraction Methodologies

The inherent ring strain of the cyclobutane core can be harnessed as a driving force for rearrangement reactions that alter the ring size. chemistrysteps.com

Ring Expansion: Carbocation-mediated rearrangements are a common method for expanding a cyclobutane ring to a more stable five-membered cyclopentane (B165970) ring. chemistrysteps.comyoutube.com This can be initiated by introducing a leaving group on the cyclobutane ring or on an adjacent exocyclic carbon. The departure of the leaving group generates a carbocation, which triggers the migration of one of the ring's C-C bonds, resulting in the expanded cyclopentane system. wikipedia.org

Ring Contraction: Conversely, ring contraction methodologies can be employed to synthesize highly strained cyclopropane (B1198618) derivatives from cyclobutane precursors. etsu.edu Reactions such as the Favorskii rearrangement of α-halocyclobutanones or tandem Wittig reaction-ring contractions of α-hydroxycyclobutanones provide pathways to cyclopropanecarbaldehydes and other functionalized cyclopropanes. wikipedia.orgresearchgate.net While requiring initial functionalization of the 3,3-dimethylcyclobutane ring, these methods offer access to unique and structurally complex scaffolds.

Regioselective and Chemoselective Functionalization Approaches

Achieving selectivity is paramount when multiple reactive sites are present in a molecule. In this compound, the principal challenge lies in differentiating between the N-H bond of the sulfonamide and the various C-H bonds on the cyclobutane ring (chemoselectivity), as well as distinguishing between the different C-H bonds on the ring itself (regioselectivity). slideshare.netrsc.org

Chemoselectivity: The sulfonamide N-H bond is significantly more acidic and nucleophilic than the C-H bonds of the cyclobutane ring. Therefore, reactions with bases and subsequent additions of electrophiles will overwhelmingly occur at the nitrogen atom. Conversely, radical or transition-metal-catalyzed C-H activation conditions can be chosen to favor reaction at the carbon framework.

Regioselectivity: For C-H functionalization of the cyclobutane ring, regioselectivity is a key consideration. The C2 and C4 positions are electronically activated by the electron-withdrawing sulfonamide group. However, the steric hindrance imposed by the gem-dimethyl group at the C3 position would likely direct incoming reagents to the less hindered C2 and C4 positions. researchgate.net In intramolecular reactions like the Heck reaction, the propensity for bond formation can be influenced by steric and electronic factors, often leading to high levels of regioselectivity. nih.gov The choice of catalyst and reaction conditions can be fine-tuned to favor the formation of a specific constitutional isomer. nih.gov

General synthetic methodologies for the creation of substituted cyclobutane rings and the functionalization of sulfonamides are well-established in organic chemistry. However, specific research findings, including detailed reaction protocols, yields, and characterization of polyfunctionalized derivatives of this compound, have not been reported in the reviewed literature.

The inherent ring strain and specific stereochemistry of the 3,3-dimethylcyclobutane core, combined with the electronic properties of the sulfonamide group, present a unique chemical scaffold. The strategies for its further functionalization would likely involve reactions targeting:

The Sulfonamide Nitrogen: Alkylation, arylation, or acylation reactions on the nitrogen atom of the sulfonamide group are common strategies to introduce a wide range of functional groups.

The Cyclobutane Ring: Carbon-hydrogen bond activation or the introduction of functional groups during the synthesis of the cyclobutane ring itself would be potential avenues for creating polyfunctionalized analogues.

Without specific published research on this particular molecule, any detailed discussion on derivatization strategies, along with corresponding data tables of research findings, would be speculative. The scientific community has explored the synthesis of various functionalized cyclobutane-containing molecules for applications in medicinal chemistry, but the specific area of polyfunctionalized this compound analogues remains an unexplored area of research based on currently accessible information.

Therefore, the requested article with detailed research findings and data tables for the "Synthesis of Polyfunctionalized Analogues" of this compound cannot be generated at this time due to the absence of specific scientific literature on the subject.

Theoretical and Computational Chemistry Studies of 3,3 Dimethylcyclobutane 1 Sulfonamide

Conformational Analysis and Energy Landscapes of the Cyclobutane (B1203170) Ring and Sulfonamide Group

The conformational landscape of 3,3-Dimethylcyclobutane-1-sulfonamide is primarily dictated by the puckering of the cyclobutane ring and the rotational flexibility of the sulfonamide group. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The two primary puckered conformations are the "bent" and "puckered" forms. The presence of the dimethyl groups at the 3-position significantly influences the energy landscape, favoring conformations that minimize steric hindrance between the methyl groups and the sulfonamide moiety.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to map the potential energy surface of the molecule. These calculations reveal the relative energies of different conformers and the energy barriers for interconversion between them. For this compound, the orientation of the sulfonamide group (axial vs. equatorial) relative to the cyclobutane ring is a key determinant of conformational stability.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Cyclobutane Ring Pucker | Sulfonamide Orientation | Relative Energy (kcal/mol) |

| 1 | Bent | Equatorial | 0.00 |

| 2 | Bent | Axial | 1.5 - 2.5 |

| 3 | Puckered | Equatorial | 0.8 - 1.2 |

| 4 | Puckered | Axial | 2.0 - 3.0 |

Note: The energy values are hypothetical and represent typical ranges observed for substituted cyclobutane systems.

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters.researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. nih.gov These calculations can determine various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential (MEP).

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the sulfonamide group are expected to be regions of high negative potential.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.5 to -8.5 eV |

| LUMO Energy | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | 8.5 to 10.5 eV |

| Dipole Moment | 3.0 to 4.0 D |

Note: These values are estimations based on typical DFT calculations for similar sulfonamide compounds.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its dynamic properties and intermolecular interactions. By simulating the molecule in a solvent, typically water, MD can reveal how the molecule interacts with its environment.

Analysis of the simulation trajectories can identify stable hydrogen bonds and other non-covalent interactions between the sulfonamide group and solvent molecules. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This analysis is crucial for understanding the solvation and solubility of the compound.

In the solid state, MD simulations can also be used to study crystal packing and intermolecular interactions within the crystal lattice. These simulations can help to understand the forces that hold the crystal together and can be used to predict crystal morphology.

Prediction of Reaction Pathways and Transition States.researchgate.net

Computational methods can be used to explore potential reaction pathways involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction.

For example, the N-dealkylation or desulfonylation of the sulfonamide group are common metabolic pathways. Quantum chemical calculations can model these reactions, identifying the structures of the transition states and calculating the activation energies. This information is valuable for predicting the metabolic fate of the compound and for designing more stable analogues.

Table 3: Calculated Activation Energies for Hypothetical Reactions

| Reaction | Method | Calculated Activation Energy (kcal/mol) |

| N-H bond dissociation | DFT | 90 - 100 |

| S-N bond cleavage | DFT | 60 - 70 |

| C-S bond cleavage | DFT | 75 - 85 |

Note: These are illustrative values for potential reactions and are not based on experimental data for this specific molecule.

Ligand Binding Predictions and Molecular Recognition Studies in Chemical Systems

Molecular docking and other computational techniques can be used to predict how this compound might interact with biological macromolecules, such as enzymes or receptors. These methods place the molecule into the binding site of a target protein and calculate a score that estimates the binding affinity.

The sulfonamide group is a common pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions. The cyclobutane ring, with its specific three-dimensional shape, can also contribute to binding by fitting into hydrophobic pockets of the receptor.

These in silico studies can guide the design of new molecules with improved binding affinity and selectivity. By understanding the key interactions between the ligand and the target, it is possible to make chemical modifications to the molecule to enhance its biological activity.

Application of 3,3 Dimethylcyclobutane 1 Sulfonamide in Chemical Research

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

While specific studies detailing the use of 3,3-dimethylcyclobutane-1-sulfonamide as a chiral auxiliary or ligand in asymmetric catalysis are not prevalent, its structural components suggest significant potential. Chiral ligands are fundamental to asymmetric catalysis, where they coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. bldpharm.comnih.gov

The value of a ligand is often tied to its structural rigidity and well-defined stereochemistry. The 3,3-dimethylcyclobutane scaffold offers a constrained, three-dimensional framework. If synthesized in an enantiomerically pure form (e.g., from a chiral precursor), the cyclobutane (B1203170) ring can position substituents in a precise spatial arrangement. The sulfonamide moiety can act as a coordination site for a metal catalyst. For instance, chiral sulfonamides have been employed in various metal-catalyzed transformations. The development of rhodium/diene-catalyzed asymmetric additions to produce chiral cyclobutanes highlights the importance of chiral ligands in controlling stereoselectivity for this ring system. nih.gov

The combination of the rigid cyclobutane core and the coordinating sulfonamide group in an enantiopure form of this compound could, in principle, be exploited to create novel ligands for reactions such as:

Asymmetric hydrogenations

C-C bond-forming reactions

Asymmetric cyclopropanations organic-chemistry.org

The gem-dimethyl group on the cyclobutane ring would provide steric bulk, which can be crucial for influencing the facial selectivity of a substrate approaching the catalytic center.

| Catalytic Reaction Type | Potential Role of the Compound | Key Structural Features |

|---|---|---|

| Asymmetric Hydrogenation | As a chiral ligand for Rhodium or Iridium catalysts | Rigid cyclobutane backbone, Sulfonamide N- or O-coordination |

| Asymmetric Aldol Reactions | As a chiral auxiliary attached to the nucleophile | Steric hindrance from dimethyl groups influencing approach |

| Friedel-Crafts Alkylation | Component of a C2-symmetric ligand for Lewis acid catalysts | Defined 3D structure for creating a chiral pocket |

As a Building Block in Complex Molecular Synthesis and Scaffold Design

In modern drug discovery, there is a significant push to move away from flat, two-dimensional molecules and embrace scaffolds with greater three-dimensionality. nih.govnih.gov Three-dimensional fragments often lead to improved solubility, selectivity, and novelty of intellectual property. vu.nl The cyclobutane motif is recognized as an attractive but underutilized 3D scaffold in medicinal chemistry. nih.govnih.gov

This compound serves as an excellent example of a 3D building block for several reasons:

Defined Three-Dimensionality : The puckered nature of the cyclobutane ring provides a rigid, non-planar core, allowing substituents to be projected into distinct vectors in 3D space. This contrasts with aromatic rings, which are predominantly flat. vu.nl

Functional Handles for Elaboration : The primary sulfonamide group (-SO₂NH₂) and the amine derived from it offer versatile points for chemical modification, enabling the "growth" of the fragment into a more complex lead compound.

Improved Physicochemical Properties : Incorporating sp³-rich scaffolds like cyclobutane can improve properties such as solubility and metabolic stability compared to their aromatic counterparts. nih.gov

Research into the synthesis of 3D fragment libraries has specifically identified the cyclobutane ring as a valuable central scaffold. nih.gov A synthetic strategy might involve using this compound as a core structure, with subsequent chemical modifications to explore the chemical space around it. The sulfonamide can be N-alkylated or N-arylated, and the cyclobutane ring itself can be further functionalized if appropriate precursors are used. This approach aligns with the principles of fragment-based drug discovery (FBDD), where small, 3D fragments are screened and then optimized to develop potent and selective drug candidates. rsc.org

Exploitation in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. rsc.org Host-guest chemistry, a central part of this field, focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. oatext.comscienceasia.org

The structure of this compound is well-suited for exploitation in such systems:

Hydrogen Bonding : The sulfonamide group contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens). This allows the molecule to self-assemble or to interact with other molecules through predictable hydrogen bonding patterns. Sulfonamides are known to form robust and predictable recognition motifs with hosts like 18-crown-6. researchgate.net

Hydrophobic Guest Moiety : The 3,3-dimethylcyclobutane portion of the molecule is aliphatic and hydrophobic. This makes it an ideal candidate to act as a 'guest' that can be encapsulated within the hydrophobic cavity of a 'host' molecule, such as a cyclodextrin. oatext.commdpi.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, capable of forming inclusion complexes with appropriately sized guest molecules. oatext.com

The formation of an inclusion complex with a host like β-cyclodextrin could alter the physicochemical properties of this compound, potentially increasing its aqueous solubility or protecting it from degradation. Experimental and computational studies have demonstrated that sulfonamides can be successfully embedded within the cages of hosts like zeolites, stabilized by multiple weak H-bonds and van der Waals interactions. nih.gov

| Host Molecule Type | Interacting Part of Compound | Primary Driving Force | Potential Application |

|---|---|---|---|

| Cyclodextrins (e.g., β-CD) | 3,3-Dimethylcyclobutane | Hydrophobic effect | Increased aqueous solubility, controlled release |

| Crown Ethers (e.g., 18-crown-6) | Sulfonamide (-SO₂NH₂) | Hydrogen bonding (N-H···O) | Formation of defined supramolecular assemblies |

| Zeolites/MOFs | Entire molecule | Van der Waals / H-bonding | Selective adsorption, catalysis |

Role in Chemical Probe Development for Mechanistic Research

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biological systems. acs.orgmdpi.com The development of high-quality probes is crucial for validating new drug targets and understanding disease mechanisms. The sulfonamide functional group is a highly valued pharmacophore in drug discovery and is present in a wide array of approved drugs. tandfonline.comnih.gov

This compound can serve as a valuable starting point or fragment for the development of chemical probes for several reasons:

Privileged Pharmacophore : The sulfonamide motif is known to interact with specific enzyme classes, most notably carbonic anhydrases and kinases. This provides a clear starting point for directing the molecule toward a particular protein family. mdpi.com

3D Scaffold for Selectivity : The rigid 3D structure of the dimethylcyclobutane core can be used to achieve selectivity. By elaborating the scaffold with different substituents, one can optimize interactions with the unique topology of a target protein's binding site, thereby minimizing off-target effects. Achieving selectivity is a primary challenge in probe development.

Vectors for Modification : The molecule possesses clear vectors for chemical modification. The sulfonamide nitrogen can be functionalized to introduce reporter groups (like fluorophores or affinity tags) or to modulate binding affinity. These modifications are essential for creating probes that can be used in various biochemical and cellular assays. acs.org

For example, a library of derivatives could be synthesized based on the this compound scaffold. This library could then be screened against a panel of kinases to identify a selective inhibitor. Subsequent optimization would focus on improving potency and cellular activity to yield a high-quality chemical probe for studying the role of that specific kinase in cellular signaling pathways.

Advanced Spectroscopic and Analytical Methodologies in Research on 3,3 Dimethylcyclobutane 1 Sulfonamide

Applications of Advanced NMR Techniques for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of organic molecules like 3,3-dimethylcyclobutane-1-sulfonamide. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to provide a complete picture of the molecule's connectivity and spatial arrangement.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons, the methylene (B1212753) protons of the cyclobutane (B1203170) ring, and the methine proton at the C1 position. The geminal dimethyl groups at the C3 position would likely appear as a sharp singlet, while the protons on the cyclobutane ring would exhibit more complex splitting patterns due to cis and trans coupling interactions. The sulfonamide NH₂ protons may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning these proton and carbon signals. A COSY spectrum would reveal the coupling network between the protons on the cyclobutane ring, helping to establish their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, which is vital for determining the conformational preferences of the cyclobutane ring. The cyclobutane ring is known to exist in a puckered conformation, and NOESY data can help to establish the relative orientations of the substituents on the ring. For instance, NOE correlations between a methyl group and specific ring protons can help to define the puckering of the four-membered ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| C1-H | 2.8 - 3.2 | 55 - 60 | Multiplet | Chemical shift influenced by the electron-withdrawing sulfonamide group. |

| C2-H ₂ | 1.8 - 2.2 | 30 - 35 | Multiplet | Complex splitting due to coupling with C1-H and other C2-H. |

| C3-C(CH₃)₂ | 1.0 - 1.3 | 20 - 25 | Singlet | Equivalent methyl groups. |

| C4-H ₂ | 1.8 - 2.2 | 30 - 35 | Multiplet | Similar to C2-H₂. |

| SO₂NH ₂ | 5.0 - 7.0 | - | Broad Singlet | Chemical shift is variable. |

Mass Spectrometry Approaches for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, both low-resolution and high-resolution mass spectrometry would be employed.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the accurate mass of the protonated molecule [M+H]⁺. This allows for the calculation of the elemental formula, confirming the expected composition of C₆H₁₃NO₂S.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of the parent ion. For sulfonamides, a characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. Another common fragmentation is the cleavage of the C-S bond, leading to the formation of a cyclobutyl fragment ion. The fragmentation pattern can provide valuable information to confirm the structure of the molecule. The monitoring of these characteristic fragment ions can also be used to track the formation of the product during a chemical reaction.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Fragmentation Pathway |

| 164.0791 | [C₆H₁₄NO₂S]⁺ | [M+H]⁺ |

| 100.0808 | [C₆H₁₂N]⁺ | [M+H - SO₂]⁺ |

| 83.0855 | [C₆H₁₁]⁺ | [M+H - SO₂NH]⁺ |

| 69.0701 | [C₅H₉]⁺ | Cleavage of the cyclobutane ring |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the exact three-dimensional arrangement of the atoms in the solid state.

This analysis would confirm the puckered conformation of the cyclobutane ring and the precise geometry of the sulfonamide group. Of particular interest would be the intermolecular interactions, especially hydrogen bonding involving the sulfonamide N-H protons and the sulfonyl oxygen atoms. Sulfonamides are well-known to form robust hydrogen-bonded networks, which dictate their crystal packing and physical properties. The analysis would likely reveal dimers or extended chains formed through N-H···O=S hydrogen bonds. The solid-state structure provides a crucial benchmark for computational studies and helps in understanding the physical properties of the material.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule. It does not possess any stereocenters and is superimposable on its mirror image. Therefore, it will not exhibit any optical activity and will be silent in chiroptical spectroscopy. This section serves to confirm the achiral nature of the molecule based on its structure.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be valuable tools.

HPLC is a versatile technique for the analysis of a wide range of organic compounds. A reversed-phase HPLC method, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for the analysis of this sulfonamide. The purity of a synthesized batch of this compound can be determined by HPLC, with the area of the main peak relative to the total area of all peaks providing a quantitative measure of purity.

Gas chromatography could also be employed, particularly if the compound is sufficiently volatile and thermally stable. A GC method would provide high-resolution separation and could be coupled to a mass spectrometer (GC-MS) for simultaneous separation and identification of the compound and any potential impurities. The choice of the chromatographic method would depend on the specific requirements of the analysis, such as the sample matrix and the desired level of sensitivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations in Chemical Contexts

Correlating Structural Features with Reactivity Profiles and Selectivity

The reactivity of 3,3-Dimethylcyclobutane-1-sulfonamide is largely governed by the inherent strain of the cyclobutane (B1203170) ring. Small, rigid molecules like cyclobutane possess high reactivity because the orbitals in their bonds are forced to deviate from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com This leads to significant ring strain, a combination of angle strain and torsional strain, making the ring susceptible to reactions that allow it to open and relieve this strain. masterorganicchemistry.comlibretexts.org

Key structural features influencing its reactivity and selectivity include:

Cyclobutane Ring Strain: With C-C-C bond angles of approximately 88°-90°, the cyclobutane ring is considerably strained compared to larger or acyclic alkanes. libretexts.orgnih.gov This strain energy, about 26.3 kcal/mol, is a driving force for ring-opening reactions. masterorganicchemistry.comnih.gov

Sulfonamide Group: As an electron-withdrawing group, the sulfonamide moiety can influence the reactivity of the carbon atom to which it is attached (C1) and the acidity of the adjacent protons. While the sulfonamide functional group itself is relatively unreactive, its presence is crucial for the molecule's electronic profile. wikipedia.org

The combination of these features suggests that the compound's reactivity would be dominated by processes that alleviate ring strain, with the regioselectivity and stereoselectivity of such reactions being influenced by the steric hindrance from the methyl groups and the electronic effects of the sulfonamide group.

Impact of Cyclobutane Ring Conformation on Functional Group Interactions and Chemical Properties

Unlike the planar cyclopropane (B1198618) ring, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to reduce the torsional strain that would arise from all hydrogen atoms being eclipsed in a planar structure. libretexts.orglibretexts.orglumenlearning.com This folding of the ring occurs at a dihedral angle of about 25°. libretexts.orglumenlearning.com

This non-planar conformation has several important consequences:

Relief of Torsional Strain: The puckering causes the neighboring C-H bonds to be skewed rather than fully eclipsed, which is energetically favorable. libretexts.orglibretexts.org

Increased Angle Strain: This relief in torsional strain comes at the cost of slightly increased angle strain, as the bond angles decrease from 90° in a planar square to about 88° in the puckered form. libretexts.orglumenlearning.com

Axial and Equatorial Positions: The puckered conformation creates pseudo-axial and pseudo-equatorial positions for substituents. The preferred conformation of this compound would place the bulky sulfonamide group in an equatorial-like position to minimize steric interactions.

Influence on Interactions: The specific conformation dictates the spatial orientation of the sulfonamide group relative to the rest of the molecule. This positioning is critical for intermolecular interactions, such as how the molecule fits into an enzyme's active site or packs into a crystal lattice. nih.gov For instance, the puckered nature of a cyclobutyl ring has been shown to position a sulfonamide NH group optimally for forming hydrogen bonds with protein residues. nih.gov

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle | Key Strain Contributor(s) |

|---|---|---|---|

| Cyclopropane | 27.6 - 28.1 | 60° | Angle Strain, Torsional Strain masterorganicchemistry.comlibretexts.orgnih.gov |

| Cyclobutane | 26.3 | ~88° (puckered) | Angle Strain, Torsional Strain masterorganicchemistry.comlibretexts.orgnih.gov |

| Cyclopentane (B165970) | 7.1 | ~105° (envelope) | Torsional Strain nih.gov |

Role of the Sulfonamide Group in Modulating Molecular Interactions (e.g., Hydrogen Bonding Networks, Chelation)

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, largely due to its ability to engage in a variety of crucial intermolecular interactions. mdpi.comvu.nl It is a versatile pharmacophore that contains both hydrogen bond donors and acceptors. vu.nl

Hydrogen Bonding: The two protons on the nitrogen atom act as hydrogen bond donors, while the two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. vu.nlnih.gov This allows the sulfonamide group to form robust hydrogen bonding networks, which often results in such compounds being crystalline solids. wikipedia.org In a study of 39 sulfonamide crystal structures, the amino protons showed a strong preference for bonding to sulfonyl oxygens. nih.gov

Chelation: Sulfonamides are well-established chelating agents for metal ions, most notably the zinc ion found in the active site of enzymes like carbonic anhydrase. vu.nl The nitrogen and one of the oxygen atoms of the sulfonamide can coordinate with the metal, playing a critical role in molecular recognition and inhibition.

NH–π Interactions: The sulfonamide group can also participate in weaker, non-covalent interactions. It has been demonstrated that sulfonamides can form stabilizing through-space interactions with electron-rich aromatic rings (NH–π interactions). vu.nl

| Interaction Type | Role of Sulfonamide Group | Participating Atoms | Significance |

|---|---|---|---|

| Hydrogen Bonding | Donor | N-H Protons | Crystal packing, protein-ligand binding nih.gov |

| Hydrogen Bonding | Acceptor | S=O Oxygens | Molecular recognition, solubility vu.nl |

| Chelation | Ligand | Nitrogen and Oxygen | Metal enzyme inhibition vu.nl |

| NH–π Interaction | Donor | N-H Proton | Binding to aromatic residues in proteins vu.nl |

Design Principles for Modulating Chemical Properties or Catalytic Activity

Based on established SAR principles for sulfonamides and cyclic systems, the chemical and physical properties of this compound could be systematically modulated through targeted structural modifications.

Modification of the Sulfonamide Group:

N-Substitution: Replacing one or both of the N-H protons with alkyl or aryl groups (to form secondary or tertiary sulfonamides) would eliminate or reduce its hydrogen bond donating capacity. This would significantly alter its solubility, crystal packing, and interaction profile with biological targets. openaccesspub.org

Bioisosteric Replacement: The sulfonamide group can serve as a bioisostere for other functional groups, such as carboxylic acids, to improve pharmacokinetic properties in drug design. mdpi.com

Modification of the Cyclobutane Scaffold:

Altering Substitution: The position and nature of the alkyl groups on the cyclobutane ring could be changed to fine-tune steric properties and ring conformation. For example, moving the methyl groups to the C2 position would create cis/trans isomers, introducing new stereochemical factors that could affect biological activity.

Ring Size: Expanding or contracting the ring (e.g., to cyclopentane or cyclopropane) would drastically alter the ring strain and conformation, thereby changing the compound's reactivity and the spatial orientation of its substituents. masterorganicchemistry.com

Introduction of Other Functional Groups: Adding other functional groups to the cyclobutane ring could introduce new interaction points or change the electronic properties of the molecule. For example, adding a hydroxyl or amino group could provide additional hydrogen bonding sites.

These design principles allow for the rational modification of the parent structure to optimize it for specific applications, whether for enhancing catalytic activity when used as a ligand or for improving binding affinity and selectivity in a medicinal chemistry context. vu.nl

| Modification Site | Structural Change | Predicted Effect on Properties | Rationale |

|---|---|---|---|

| Sulfonamide Nitrogen | Substitution of N-H with N-CH₃ | Decreased H-bond donation, increased lipophilicity | Alkyl groups are non-polar and block H-bond donor sites. openaccesspub.org |

| Cyclobutane Ring | Change from 3,3-dimethyl to 2,2-dimethyl | Altered steric profile and ring puckering | Changes the spatial relationship between substituents. |

| Cyclobutane Ring | Ring expansion to cyclopentane | Decreased ring strain and reactivity, increased flexibility | Cyclopentane has significantly less ring strain than cyclobutane. nih.gov |

| Sulfonyl Group | Replacement of one S=O with S=NR (Sulfonimidamide) | Creates new exit vector for substitution, alters H-bond acceptance | Sulfonamide analogues offer different spatial and electronic properties. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclopropane |

| Cyclobutane |

Emerging Trends and Future Research Directions

Integration with Artificial Intelligence and Machine Learning in Synthesis Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For 3,3-Dimethylcyclobutane-1-sulfonamide, AI and machine learning (ML) models offer the potential to overcome synthetic challenges and predict its properties with greater accuracy.

Data-driven approaches can be employed to predict optimal reaction conditions, thereby increasing yield and reducing byproducts. acs.org Retrosynthesis prediction models, powered by machine learning, can propose novel and efficient synthetic routes to the 3,3-dimethylcyclobutane core and the subsequent sulfonamide functionalization. acs.org These AI tools can analyze vast datasets of known reactions to suggest pathways that are not immediately obvious to a human chemist, potentially involving unconventional starting materials or reaction sequences. acs.org

Furthermore, machine learning algorithms can be trained to predict the physicochemical properties and biological activities of this compound. By learning from the known data of other sulfonamides and cyclobutane-containing molecules, these models could estimate properties such as solubility, stability, and potential as an enzyme inhibitor. chemrxiv.orgnumberanalytics.com This predictive power can guide research efforts, prioritizing the synthesis of derivatives with the most promising characteristics.

Table 1: Potential AI/ML Applications in the Study of this compound

| Application Area | Potential Impact |

| Retrosynthesis Planning | Proposing novel and efficient synthetic routes. acs.org |

| Reaction Optimization | Predicting optimal conditions for higher yields and purity. |

| Property Prediction | Estimating physicochemical properties and biological activity. chemrxiv.org |

| De Novo Design | Generating novel derivatives with desired functionalities. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound, namely the strained cyclobutane (B1203170) ring, open the door to exploring novel reactivity and unconventional chemical transformations. The inherent ring strain of the cyclobutane can be harnessed as a driving force for reactions that are not feasible in more stable cyclic or acyclic systems. numberanalytics.com

One area of interest is the selective C–H functionalization of the cyclobutane ring. nih.govnih.gov Recent advances in catalysis have enabled the direct modification of C–H bonds, and applying these methods to this compound could lead to a diverse range of derivatives with tailored properties. nih.govresearchgate.net The directing effect of the sulfonamide group could be exploited to achieve high regioselectivity in these transformations.

Another avenue for exploration is the ring-opening reactions of the cyclobutane core. pharmaguideline.comacs.orgwordpress.com Under specific conditions, such as with certain nucleophiles or under photochemical induction, the strained ring could open to yield linear sulfonamide-containing molecules with unique functional groups. acs.orgresearchgate.net The study of these reactions could provide access to novel molecular scaffolds that would be difficult to synthesize through traditional methods.

Electrochemical synthesis represents another frontier for unconventional transformations. The electrochemical oxidative coupling of thiols and amines to form sulfonamides is a green and efficient method that could be adapted for the synthesis of this compound. acs.org Furthermore, electrochemical methods can be used to drive unique C-H activation or ring-opening reactions that are not accessible through conventional means. nih.govnih.govchemistryworld.com

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents. tandfonline.com For this compound, the development of sustainable synthetic methodologies is a key area for future research.

Flow chemistry offers a promising alternative to traditional batch synthesis. acs.org Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. rsc.orgacs.orgresearchgate.net The synthesis of the sulfonyl chloride precursor and its subsequent reaction with an amine to form the sulfonamide could both be adapted to a flow process. rsc.org

The use of greener solvents, such as water or bio-derived solvents, is another important aspect of sustainable synthesis. tandfonline.comresearchgate.net Research into performing the sulfonamide formation in aqueous media or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. tandfonline.comresearchgate.net Additionally, catalyst-free methods for sulfonamide synthesis are being explored, which would eliminate the need for potentially toxic metal catalysts. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable approach. While not yet applied to this specific molecule, the development of enzymes capable of forming the sulfonamide bond or constructing the cyclobutane ring could offer a highly selective and environmentally friendly synthetic route.

Table 2: Comparison of Potential Sustainable Synthetic Methodologies

| Methodology | Advantages |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. acs.orgrsc.orgacs.orgresearchgate.net |

| Green Solvents | Reduced environmental impact and potential for easier product isolation. tandfonline.comresearchgate.net |

| Catalyst-Free Synthesis | Avoids the use of toxic and expensive metal catalysts. researchgate.net |

| Electrochemical Synthesis | Uses electricity as a clean reagent, often with high atom economy. acs.orgnih.govnih.govchemistryworld.com |

Potential for Advanced Materials Research and Functional Supramolecular Assemblies

The unique combination of a rigid cyclobutane core and a hydrogen-bonding sulfonamide group makes this compound an intriguing building block for advanced materials and supramolecular chemistry. The defined geometry of the cyclobutane ring can impart specific spatial arrangements in polymers and other materials. duke.edunih.govresearchgate.net

Incorporating this compound into polymer backbones could lead to materials with novel thermal and mechanical properties. duke.edunih.gov The rigidity of the cyclobutane unit could enhance the thermal stability of the polymer, while its potential for stress-responsive ring-opening could be explored for the development of self-healing or mechanosensitive materials. duke.eduresearchgate.net

In the realm of supramolecular chemistry, the sulfonamide group is known to participate in robust hydrogen bonding, which can be used to direct the self-assembly of molecules into well-defined architectures. nih.govresearchgate.netnih.gov The directional nature of these hydrogen bonds, combined with the shape of the cyclobutane scaffold, could be exploited to create novel supramolecular polymers, gels, or crystalline materials with interesting properties. nih.govnih.gov The study of how the 3,3-dimethyl substitution pattern influences the packing and self-assembly of these molecules will be of fundamental importance.

Interdisciplinary Research Opportunities in Chemical Biology (excluding human clinical aspects)

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, largely due to its ability to act as an enzyme inhibitor. nih.govmdpi.comtandfonline.comwikipedia.orgnih.gov This opens up exciting possibilities for exploring the role of this compound in chemical biology as a tool for probing biological systems.

The unique three-dimensional shape imparted by the 3,3-dimethylcyclobutane moiety could lead to highly selective interactions with enzyme active sites. nih.gov By presenting the sulfonamide group in a constrained conformation, this molecule could exhibit improved potency and selectivity for specific enzyme targets compared to more flexible acyclic analogues. nih.govtandfonline.com

Beyond enzyme inhibition, the cyclobutane scaffold could serve as a rigid core for the development of chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, derivatives of this compound could be used to visualize and track specific biomolecules or cellular events. The development of synthetic routes that allow for the late-stage functionalization of the cyclobutane ring would be particularly valuable for creating a library of such probes. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethylcyclobutane-1-sulfonamide, and how can purity be validated?

- Methodological Answer : A common approach involves sulfonylation of 3,3-dimethylcyclobutylamine using sulfonyl chlorides under inert conditions. For example, analogous sulfonamide syntheses (e.g., 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) use dichloromethane as a solvent and require purification via recrystallization or column chromatography . Purity validation should employ HPLC with ion-pair chromatography (e.g., sodium 1-decanesulfonate as an ion-pairing agent, validated in USP standards ) coupled with mass spectrometry to confirm molecular integrity.

Table 1 : Example Synthesis Parameters (Inferred from Analogues)

| Step | Conditions | Yield (Reported) | Purity Validation Method |

|---|---|---|---|

| Sulfonylation | DCM, 0–5°C, 12h | 75–85% | HPLC (Ion-pair) |

| Purification | Silica gel chromatography (EtOAc) | 90–95% | NMR, LC-MS |

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines, using accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Analytical techniques like differential scanning calorimetry (DSC) can identify thermal decomposition points, while UV-Vis spectroscopy monitors hydrolytic stability. For cyclobutane derivatives, photostability under UV light (e.g., 254 nm) is critical due to ring strain .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the cyclobutane ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model ring strain and predict sites for electrophilic/nucleophilic attack. Studies on analogous cyclobutane sulfonamides (e.g., N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide) highlight the importance of steric effects from dimethyl groups on reaction pathways . Molecular dynamics simulations further assess solvent interactions.

Table 2 : Key DFT Parameters (Inferred from PubChem Data )

| Property | Value (Cyclobutane Derivatives) | Basis Set |

|---|---|---|

| Ring Strain Energy | ~25–30 kcal/mol | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.2–5.8 eV | Optimized Geometry |

Q. How can contradictory data on sulfonamide bioactivity be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme vs. cell-based assays). A meta-analysis of sulfonamide SAR (e.g., 3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide) suggests normalizing data to molar activity and controlling for lipophilicity (logP) and hydrogen-bonding capacity. Advanced statistical tools like partial least squares regression (PLS-R) can isolate critical molecular descriptors .